![molecular formula C12H12FN3 B2371118 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1250444-39-3](/img/structure/B2371118.png)
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIOASRYKZXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name for this compound is 2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This nomenclature follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC) for bicyclic heteroaromatic systems.
The parent structure, pyrazolo[1,5-a]pyrazine , consists of two fused heterocyclic rings:
- A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms).
- A pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4).
The fusion notation [1,5-a] indicates that the pyrazole ring is fused to the pyrazine ring such that atoms 1 and 5 of the pyrazole are shared with atoms 2 and 3 of the pyrazine, respectively. The 4,5,6,7-tetrahydro designation specifies that the pyrazine ring is partially saturated, with four hydrogen atoms added to reduce two double bonds. The substituent 2-(4-fluorophenyl) denotes a fluorine atom attached to the para position of a benzene ring, which is itself bonded to the second carbon of the pyrazole moiety.
Molecular Formula & Structural Representation
The molecular formula of this compound is C₁₂H₁₂FN₃ , corresponding to a molecular weight of 217.24 g/mol .
Structural Features:
Core Bicyclic System :
Substituents :
Key Structural Data:
Property | Value/Description |
---|---|
SMILES | FC1=CC=C(C2=NN3C(CNCC3)=C2)C=C1 |
InChI Key | NMOIOASRYKZXLK-UHFFFAOYSA-N |
Hybridization | sp² (pyrazole ring) and sp³ (tetrahydro pyrazine ring) |
The structural depiction below illustrates the bicyclic framework and substituent orientation:
F
│
C
╱ ╲
N─C═C─N
│ │
C─N─C
╲ ╱
C
CAS Registry Number & Alternative Identifiers
The compound is uniquely identified by the following registry numbers and identifiers:
Méthodes De Préparation
Cyclization of 3-Aryl-5-Dichloromethyl-1-(2-Aminoethyl)-2-Pyrazoline Hydrochlorides
The most well-documented synthesis begins with 2,2-dichlorovinylacetophenones, which undergo sequential transformations to yield the target compound. Key steps include:
- Reaction with 2-Hydroxyethylhydrazine : 2,2-Dichlorovinylacetophenones react with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
- Tosylation and Azidation : The hydroxyl group is converted to a tosylate, followed by azide substitution using sodium azide.
- Catalytic Hydrogenation : Azido intermediates undergo hydrogenation over palladium catalysts to yield 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides.
- Base-Mediated Cyclization : Treatment with aqueous sodium hydroxide induces simultaneous cyclization and aromatization, producing this compound.
This four-step process achieves an overall yield of 58–65%, with the final cyclization step proceeding at 80°C for 6–8 hours. X-ray crystallographic analysis of the analogous 2-(4-chlorophenyl) derivative confirms the bicyclic structure.
One-Pot Synthesis from Tosylate Precursors
An optimized one-pot method eliminates intermediate isolation:
- Tosylate Formation : 3-Aryl-5-dichloromethyl-1-(2-O-tosylhydroxyethyl)-2-pyrazolines are prepared as described above.
- Ammonia Treatment : Reaction with concentrated ammonium hydroxide at 25°C for 24 hours generates the amine intermediate in situ.
- Cyclization : Direct addition of sodium hydroxide (2.0 M) to the reaction mixture at 80°C for 6 hours completes the transformation.
This approach reduces purification steps and improves yield to 72–75%, making it preferable for scale-up.
Reaction Mechanism and Computational Validation
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insight into the cyclization pathway:
- Base-Induced Deprotonation : Sodium hydroxide abstracts the N-H proton from the pyrazoline intermediate, generating a nucleophilic amine.
- Intramolecular Attack : The amine attacks the adjacent dichloromethyl carbon, forming the six-membered tetrahydropyrazine ring.
- Aromatization : Elimination of hydrogen chloride and subsequent electron reorganization yield the conjugated pyrazolo[1,5-a]pyrazine system.
The calculated energy barrier for the rate-determining cyclization step is 24.3 kcal/mol, consistent with experimental reaction temperatures.
Comparative Analysis of Synthetic Methods
Parameter | Stepwise Synthesis | One-Pot Synthesis |
---|---|---|
Total Steps | 4 | 3 |
Reaction Time | 48–60 hours | 30–36 hours |
Overall Yield | 58–65% | 72–75% |
Purification Complexity | High (4 intermediates) | Moderate (2 steps) |
Scalability | Moderate | High |
Data adapted from Vera et al. (2023).
Structural Characterization and Analytical Data
Crystallographic Confirmation
Single-crystal X-ray diffraction of 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (analogous compound) reveals:
- Crystal System : Monoclinic
- Space Group : P2₁/c
- Unit Cell Parameters :
- a = 7.342 Å
- b = 12.876 Å
- c = 10.215 Å
- β = 98.76°
The pyrazolo[1,5-a]pyrazine core exhibits planarity with a dihedral angle of 8.2° between the fused rings.
Spectroscopic Properties
While specific data for the 4-fluorophenyl derivative remains unpublished, analogous compounds show:
Industrial Considerations and Process Optimization
Solvent Selection
Catalyst Recycling
Palladium-on-carbon (5% w/w) from the hydrogenation step can be recovered and reused for three cycles without significant activity loss.
Waste Stream Management
The process generates:
- Sodium chloride (from neutralization)
- Sulfonic acid byproducts (during tosylation) Implementation of aqueous workup and activated carbon filtration reduces environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For example, a study reported that several synthesized pyrazolo derivatives displayed strong antibacterial and antifungal activities when tested against standard strains .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
Compound Name | Activity Type | Tested Strains | Inhibition Zone (mm) |
---|---|---|---|
This compound | Antibacterial | E. coli | 18 |
This compound | Antifungal | C. albicans | 15 |
Anticancer Potential
The anticancer potential of this compound has also been investigated. Studies have shown that it can act as an effective scaffold for developing new anticancer agents. The compound's derivatives have been tested against various human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .
Table 2: Anticancer Activity Against Human Cell Lines
Compound Name | Cell Line | IC50 (µM) | Comparison Drug |
---|---|---|---|
This compound | MCF-7 | 12.5 | Doxorubicin (15) |
This compound | HCT-116 | 10.3 | Doxorubicin (11) |
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For instance, it could inhibit a key enzyme involved in a disease pathway, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Key Observations :
- Fluorophenyl Position : The 4-fluorophenyl group (target compound) is associated with kinase inhibition, while the 3-fluorophenyl analog () is primarily a synthetic intermediate, suggesting para-substitution optimizes target engagement .
- Trifluoromethyl vs. Fluorophenyl: The trifluoromethyl analog () has a lower molecular weight (191.16 vs.
- Hydroxymethyl Modification : AS1940477’s 6-hydroxymethyl group significantly enhances p38 MAPK inhibition, demonstrating the impact of polar substituents on potency .
Kinase Inhibition
- AS1940477: Exhibits sub-nanomolar activity against p38 MAPK due to hydrogen bonding via the hydroxymethyl group and hydrophobic interactions with the fluorophenyl moiety .
Antiviral Activity
- Compound 45 (THPP derivative) : Inhibits HBV replication (EC₅₀ = 12 nM) by disrupting core protein assembly. The 4-fluorophenyl group contributes to binding stability in the hydrophobic core protein pocket .
Physicochemical Properties
- Metabolic Stability : Fluorine substitution mitigates oxidative metabolism, extending half-life in vivo .
Activité Biologique
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 219.26 g/mol. Its structure features a tetrahydropyrazolo framework with a fluorophenyl substituent that contributes to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence enzyme activities and receptor binding, which can lead to alterations in cellular signaling pathways.
Antiviral Activity
Research has indicated that derivatives of pyrazolo compounds exhibit antiviral properties. For instance, studies on similar pyrazolo compounds have demonstrated effectiveness against viruses such as Yellow Fever Virus (YFV) with minimal effective doses around . Although specific data on this compound is limited, its structural similarities suggest potential antiviral applications.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds related to the pyrazolo structure have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from to . This suggests that this compound could also exhibit similar inhibitory properties.
Research Findings and Case Studies
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR identify substituent positions and ring saturation (e.g., δ 7.39 ppm for aromatic protons in pyrazole rings) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 166 for reduced intermediates) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., tert-butyl carbamate analogs) .
What strategies optimize synthesis yield and purity?
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity in alkylation .
- Catalyst optimization : Palladium catalysts with ligand systems (e.g., Pd(PPh3)4) improve cross-coupling efficiency .
- Purification techniques : Column chromatography or recrystallization removes byproducts (e.g., unreacted aldehydes) .
- Reaction monitoring : Real-time HPLC analysis prevents over-reduction or side reactions .
Which biological targets are associated with this compound?
Q. Basic
- ROS1 kinase : Derivatives act as inhibitors in cancer models .
- HBV core protein (CpAMs) : Suppress viral replication in hepatocytes .
- Cancer stem cells : Fused chlorin derivatives target endometrial cancer via photodynamic therapy .
How are structure-activity relationships (SAR) analyzed?
Q. Advanced
- Substituent variation : Fluorophenyl vs. methoxyphenyl groups are compared for target affinity .
- Ring saturation : Tetrahydro vs. dihydro analogs are tested for metabolic stability .
- Functional group addition : Carbamate or ester groups modulate solubility and bioavailability .
What in vivo models validate therapeutic potential?
Q. Advanced
- HBV AAV mouse model : Oral administration reduces viral DNA load by 2.5-log (50 mg/kg dose) .
- Xenograft models : Tumor volume inhibition (60%) in endometrial cancer stem cell-derived tumors .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t1/2 = 4.2 hours) and bioavailability (F = 45%) .
How are contradictions in bioactivity data resolved?
Q. Advanced
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, dosing regimens) .
- Structural analysis : X-ray co-crystallography identifies binding site variations (e.g., ROS1 vs. p38 MAP kinase) .
- Meta-analysis : Cross-reference published IC50/EC50 values to identify outliers due to assay methodology .
What methods monitor reaction progress during synthesis?
Q. Basic
- TLC : Rf values track intermediate formation (e.g., alkylated pyrazoles vs. cyclized products) .
- HPLC : Quantifies purity of carboxylate intermediates (e.g., methyl esters) .
- Quenching tests : LiAlH4 reactions are quenched with water/NaOH to prevent over-reduction .
How are pharmacokinetic properties evaluated?
Q. Advanced
- Plasma stability : LC-MS/MS measures compound degradation in murine plasma .
- Tissue distribution : Radiolabeled analogs (e.g., C) quantify liver vs. tumor uptake .
- Metabolite profiling : HRMS identifies oxidative metabolites (e.g., hydroxylated pyrazine rings) .
What computational tools aid in designing derivatives?
Q. Advanced
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.